Azithromycin F - 612069-26-8

Azithromycin F

Catalog Number: EVT-3329016
CAS Number: 612069-26-8
Molecular Formula: C38H72N2O13
Molecular Weight: 765.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Erythromycin A and azithromycin belong to the same chemical class: macrolides. Both possess a macrocyclic lactone ring, a key structural feature of this class. Erythromycin A differs from azithromycin by the presence of a carbonyl group at the 9a position, which makes it prone to degradation via internal dehydration. In contrast, azithromycin has a methyl group at the 9a position, enhancing its stability in acidic conditions. [] Erythromycin A serves as a relevant comparison to illustrate azithromycin's improved stability profile. []

Semantic Scholar Paper Reference:

Clarithromycin

Compound Description: Clarithromycin is a macrolide antibiotic used in combination with amoxicillin, bismuth, and omeprazole as a second-line therapy for Helicobacter pylori infections. []

Semantic Scholar Paper Reference:

Overview

Azithromycin F is a significant impurity of azithromycin, a widely used macrolide antibiotic. Azithromycin itself is known for its effectiveness against various bacterial infections, particularly respiratory and skin infections. The identification and characterization of impurities like Azithromycin F are crucial for ensuring the quality and safety of pharmaceutical formulations.

Source

Azithromycin is derived from erythromycin, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea. The synthesis of Azithromycin F typically involves chemical modifications to azithromycin or its precursors, focusing on enhancing yield and purity during production processes.

Classification

Azithromycin F falls under the category of pharmaceutical impurities. It is classified as a secondary metabolite that may arise during the synthesis or degradation of azithromycin. Understanding its properties and synthesis is essential in the context of pharmaceutical quality control.

Synthesis Analysis

Methods

The synthesis of Azithromycin F can be achieved through various methods, with a notable one-pot synthesis method being highlighted in recent patents. This method involves:

  1. Dissolving Azithromycin: Azithromycin is dissolved in a solvent mixture (methanol-water).
  2. Adding Reagents: Key reagents such as iodine, potassium carbonate, and ethyl formate are added.
  3. Heating: The mixture is heated to reflux at approximately 80°C for 4-6 hours.
  4. Distillation: A reduced pressure distillation step recovers solvents, followed by water washing and filtration to yield crude Azithromycin F.
  5. Refining: The crude product undergoes recrystallization using acetone to achieve high purity (over 99.5%) .

Technical Details

The described method emphasizes simplicity and efficiency, yielding high amounts of Azithromycin F with minimal byproducts. The use of specific solvents and reagents plays a critical role in achieving the desired chemical transformations.

Molecular Structure Analysis

Structure

The molecular structure of Azithromycin F can be complex due to its derivation from azithromycin. It features multiple hydroxyl groups and sugar moieties that contribute to its biological activity and solubility characteristics.

Data

The structure can be represented as follows:

  • Molecular Formula: C₃₅H₄₉N₃O₁₃
  • Molecular Weight: Approximately 748.9 g/mol

This structural complexity is indicative of its classification as a macrolide antibiotic, which typically includes large cyclic compounds with various functional groups.

Chemical Reactions Analysis

Reactions

The formation of Azithromycin F involves several key chemical reactions:

  1. Formylation Reaction: The introduction of formyl groups through ethyl formate contributes to the structural modifications necessary for forming the impurity.
  2. Recrystallization: This step purifies the crude product by exploiting differences in solubility.

Technical Details

The reaction conditions (temperature, time, and reagent concentrations) are optimized to maximize yield while minimizing side reactions that could lead to unwanted byproducts.

Mechanism of Action

Process

Azithromycin F's mechanism of action is closely related to that of azithromycin, which primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide chain elongation during translation.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and water due to its hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in further chemical reactions typical for macrolide antibiotics.

Relevant analyses indicate that maintaining appropriate storage conditions is crucial for preserving the integrity of Azithromycin F in pharmaceutical formulations.

Applications

Scientific Uses

Azithromycin F serves several important roles in scientific research and pharmaceutical development:

  1. Quality Control: Monitoring levels of impurities like Azithromycin F ensures compliance with regulatory standards in drug manufacturing.
  2. Research: Investigations into the biological activities and interactions of Azithromycin F can provide insights into antibiotic resistance mechanisms or enhance understanding of macrolide pharmacodynamics.
  3. Formulation Development: Knowledge about impurities aids in optimizing drug formulations for better therapeutic outcomes.
Molecular Mechanisms of Antibacterial Action

Ribosomal Binding Dynamics and Protein Synthesis Inhibition

Azithromycin exerts its primary antibacterial effect through high-affinity binding to the 50S ribosomal subunit of bacteria. Specifically, it interacts with nucleotide residues in domain V of the 23S rRNA, particularly within the nascent peptide exit tunnel (NPET) near the peptidyl transferase center (PTC) [1] [6]. Key binding interactions include:

  • Hydrogen bonding between the desosamine sugar and A2058/A2059 residues
  • Hydrophobic interactions with the macrolide ring and U2609/C2611 nucleotides
  • Electrostatic stabilization via the protonated nitrogen at physiological pH [5] [10]

This binding sterically obstructs the NPET, preventing elongation of nascent polypeptides beyond 3–10 amino acids. Unlike earlier macrolides, azithromycin's expanded ring structure enhances ribosomal affinity and reduces dissociation rates, particularly in Gram-negative bacteria [1] [10]. Crucially, azithromycin does not uniformly inhibit all protein synthesis. Ribosome profiling studies reveal selective suppression of specific subsets of proteins, particularly those enriched in certain amino acid sequences (e.g., poly-proline motifs) that experience ribosomal stalling in the drug-occupied NPET [6].

Table 1: Azithromycin Binding Affinities to Bacterial Ribosomal Targets

Bacterial SpeciesBinding Site NucleotidesRelative Affinity (vs. Erythromycin)
Streptococcus pneumoniaeA2058, A2059, U26098–10× higher
Haemophilus influenzaeA2058, C26115–7× higher
Pseudomonas aeruginosaA2058, U26093–4× higher
Mycoplasma pneumoniaeA2058, A205910–12× higher

Resistance primarily arises through 23S rRNA mutations (e.g., A2058G, A2059G) or erm methyltransferase activity that modifies the binding site. Plasmid-mediated resistance genes (e.g., mphA) encoding macrolide phosphotransferases have also emerged post-COVID-19, significantly compromising efficacy [9].

Subcellular Targeting of Bacterial 50S Subunits

Azithromycin exhibits exceptional tissue and cellular penetration due to its physicochemical properties (pKa = 8.7, logP = 4.0). It achieves intracellular concentrations 800-fold higher than extracellular levels through:

  • Ion trapping: Protonation in acidic organelles (e.g., lysosomes)
  • Phagocyte sequestration: Accumulation in neutrophils and macrophages via active transport
  • Membrane diffusion: Passive transport through phospholipid bilayers [1] [3]

This subcellular targeting enables activity against intracellular pathogens like Chlamydia trachomatis, Legionella pneumophila, and Mycobacterium avium complex. Within host cells, azithromycin partitions into lysosomes and is subsequently delivered to phagosomes containing bacteria, where it binds to bacterial 50S subunits. The drug's prolonged elimination half-life (68 hours) sustains therapeutic concentrations at infection sites for >4 days post-administration [1].

Notably, azithromycin's ability to penetrate biofilms enhances its efficacy against chronic Pseudomonas aeruginosa infections in cystic fibrosis. Its accumulation in alveolar macrophages facilitates transport to lung tissue, achieving concentrations exceeding 83 μg/g in human conjunctiva and 288 μg/mL in tears following topical administration [8].

Quorum Sensing Interference and Biofilm Disruption Mechanisms

Beyond ribosomal inhibition, azithromycin disrupts bacterial communication systems at sub-MIC concentrations (typically 1–4 μg/mL). In Pseudomonas aeruginosa, it exhibits potent quorum sensing (QS) antagonism by:

  • 94% reduction in 3-oxo-C12-HSL (las autoinducer) production
  • 72% reduction in C4-HSL (rhl autoinducer) synthesis
  • Downregulation of lasI (80%) and rhlI (50%) transcription [3] [7]

Transcriptomic analyses reveal azithromycin suppresses the entire QS regulon, including virulence factors like elastase, rhamnolipids, and pyocyanin. The mechanism involves impaired translation of autoinducer synthases rather than direct transcriptional inhibition [7].

Table 2: Impact of Sub-MIC Azithromycin (2 μg/mL) on P. aeruginosa Virulence Systems

Virulence SystemKey ComponentReduction (%)Functional Consequence
Las QS System3-oxo-C12-HSL94Loss of biofilm maturation
Rhl QS SystemC4-HSL72Impaired rhamnolipid production
Secretion SystemsType III effectors0Enhanced immunodetection
MotilityTwitching genes85%Reduced surface colonization

Biofilm studies demonstrate azithromycin reduces extracellular polymeric substance (EPS) production by 60–75% and increases biofilm susceptibility to host immune cells. This QS interference underlies the clinical benefits observed in diffuse panbronchiolitis and cystic fibrosis, where azithromycin reduces exacerbations despite limited direct bactericidal activity against Pseudomonas [3] [7].

Concentration-Dependent Bacteriostatic versus Bactericidal Effects

Azithromycin is classified as predominantly bacteriostatic, though its effects exhibit pathogen-specific and concentration-dependent variations:

  • Bacteriostatic action: Against Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae even at 750 μg/mL (9× above ocular tissue Cmax) [4] [8]
  • Bactericidal activity: Occurs at high concentrations (>32× MIC) against Streptococcus pyogenes and some Mycoplasma species [1]

Kinetic kill models demonstrate no significant improvement in bacterial reduction with escalating azithromycin concentrations:

  • Against S. aureus: 0.5 log reduction at 100 μg/mL vs. 0.7 log at 750 μg/mL after 60 minutes
  • Against H. influenzae: 1.2 log reduction at 100 μg/mL vs. 1.3 log at 750 μg/mL [8]

This plateau effect aligns with the drug's mechanism: Rather than universally blocking translation, azithromycin differentially inhibits a subset of proteome synthesis. Essential bacterial functions are impaired through selective suppression of ribosomal transit through the NPET, inducing growth arrest without rapid cell death [6] [8]. The bacteriostatic profile contributes to its favorable therapeutic index but also promotes resistance during prolonged subtherapeutic exposure, as evidenced by post-COVID resistance rates up to 40.4% in some regions [9].

Properties

CAS Number

612069-26-8

Product Name

Azithromycin F

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

InChI

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

FOKFKPIVUOKMAB-KRYDKTARSA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

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